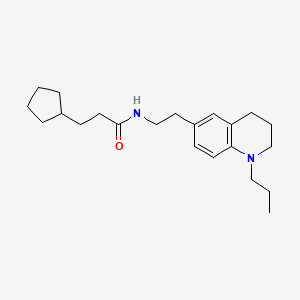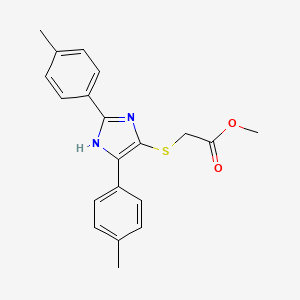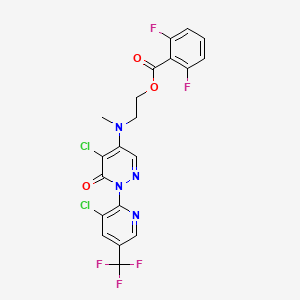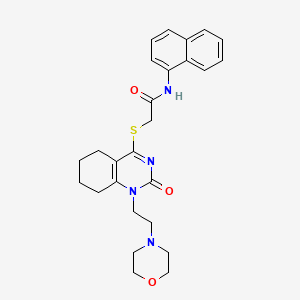
3-cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide” is a complex organic compound. It contains a cyclopentyl group, a propyl group, a tetrahydroquinoline group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline moiety would likely contribute to the rigidity of the molecule, while the cyclopentyl and propyl groups could provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group and the tetrahydroquinoline moiety. The amide group could participate in various reactions such as hydrolysis, while the tetrahydroquinoline moiety could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Synthesis of Tetrahydroquinoline Derivatives
Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives : The study by Elkholy and Morsy (2006) outlines the synthesis of tetrahydroquinoline derivatives, highlighting a method for creating complex molecules that could serve as precursors for further chemical transformations or as potential pharmaceutical intermediates. These compounds exhibit antimicrobial activity, suggesting their utility in drug discovery processes (Elkholy & Morsy, 2006).
Chemical Behavior and Cyclization Reactions
Cyclization of Amino-Acid Derivatives to Tetrahydroquinolin-4-ones : Proctor et al. (1972) describe the cyclization of amino-acid derivatives leading to the formation of tetrahydroquinolin-4-ones. This reaction demonstrates the chemical versatility of tetrahydroquinoline structures, which can be further modified for various scientific applications, including the development of new synthetic methodologies or as key intermediates in organic synthesis (Proctor, Ross, & Tapia, 1972).
Applications in Medicinal Chemistry
Dopamine Agonist Properties of Tetrahydroisoquinolines : Jacob et al. (1981) explored the dopamine-like activity of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, revealing their potential as dopamine agonists. This research underscores the relevance of tetrahydroquinoline derivatives in the development of therapeutic agents, specifically those targeting the dopaminergic system (Jacob, Nichols, Kohli, & Glock, 1981).
Novel Synthetic Pathways
Novel Synthesis of Isoquinoline Rings : Barr, Dyke, and Quessy (1983) presented a new synthesis for isoquinoline rings, a fundamental structure in many biologically active molecules. Their work contributes to the synthetic chemistry field by providing new routes to complex heterocyclic compounds, facilitating the exploration of their applications in various domains, including pharmaceuticals and materials science (Barr, Dyke, & Quessy, 1983).
Future Directions
properties
IUPAC Name |
3-cyclopentyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-2-15-24-16-5-8-20-17-19(9-11-21(20)24)13-14-23-22(25)12-10-18-6-3-4-7-18/h9,11,17-18H,2-8,10,12-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZFQQJJNHAUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2740907.png)
![2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2740909.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2740917.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2740921.png)
![1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2740922.png)
![2-cyclopentyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2740924.png)
![3,5-Dimethyl-4-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole](/img/structure/B2740925.png)

![3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2740928.png)